molecular formula C16H16N2O5S B4403184 N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide

N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4403184
M. Wt: 348.4 g/mol
InChI Key: NVYTUMWUCYVELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide, also known as BDBES, is a chemical compound that has recently gained attention in scientific research. BDBES belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry. BDBES is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer.

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide binds to the active site of CA IX and inhibits its activity. CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, which helps to regulate pH in cancer cells. By inhibiting CA IX, this compound disrupts this process and leads to a decrease in intracellular pH, which can inhibit cancer cell growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on tumor growth and metastasis in preclinical studies. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have shown that this compound reduces tumor growth and metastasis in mouse models of breast cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide is its selectivity for CA IX. This selectivity makes it a promising candidate for cancer therapy, as it minimizes the risk of off-target effects. However, this compound has some limitations for lab experiments. The synthesis method of this compound is complex and time-consuming, which can limit its availability for research. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in in vivo studies.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of this compound for use in cancer therapy. This could involve the development of prodrugs or the combination of this compound with other cancer therapies. Additionally, there is a need for further research on the mechanism of action of this compound and its impact on cancer cell metabolism. Overall, this compound is a promising compound for cancer therapy, and further research is needed to fully understand its potential.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. CA IX is a transmembrane protein that is highly expressed in hypoxic regions of solid tumors. CA IX plays a critical role in the regulation of pH in cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. This compound has been shown to be a potent and selective inhibitor of CA IX, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-24(20,21)18-12-5-3-11(4-6-12)16(19)17-13-7-8-14-15(9-13)23-10-22-14/h3-9,18H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYTUMWUCYVELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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